molecular formula C19H27NO7 B1232291 Petasitenine CAS No. 60102-37-6

Petasitenine

Cat. No. B1232291
CAS RN: 60102-37-6
M. Wt: 381.4 g/mol
InChI Key: CZQLULNMKQAIQL-FOUXODHOSA-N
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Description

Synthesis Analysis

The synthesis of petasitenine and related compounds has been explored through various chemical reactions, including multicomponent coupling reactions like the Petasis reaction. The Petasis reaction, a powerful tool in organic synthesis, allows for the creation of highly functionalized amines with multiple stereogenic centers through the coupling of a boronic acid, an amine, and a carbonyl derivative, achieving high levels of both diastereoselectivity and enantioselectivity (Wu, Givskov, & Nielsen, 2019).

Molecular Structure Analysis

The molecular structure of this compound has been determined through chemical and spectral analysis, establishing its stereochemistry and providing a complete structural representation. This structural elucidation is crucial for understanding the chemical behavior and reactivity of this compound (Yamada, Tatematsu, Hirata, Haga, & Hirono, 1976).

Chemical Reactions and Properties

This compound's chemical properties are showcased through reactions such as the Petasis three-component reaction, which allows for the synthesis of diverse heterocyclic scaffolds and biologically interesting small molecules, demonstrating its broad functional group tolerance and excellent stereoselectivity (Wu & Nielsen, 2018).

Physical Properties Analysis

While specific studies focusing on the physical properties of this compound were not highlighted, these properties can generally be inferred from its molecular structure and synthesis pathways. Physical properties such as solubility, melting point, and molecular weight are intrinsic to its chemical structure and can be affected by its synthesis methods and conditions.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity and interaction with other chemical entities, are deeply influenced by its molecular structure. Its synthesis through reactions like the Petasis reaction demonstrates its capability to participate in complex chemical transformations, highlighting its functional group compatibility and potential for creating structurally diverse compounds (Wu, Givskov, & Nielsen, 2019).

Scientific Research Applications

1. Carcinogenic Activity in Rats

Petasitenine, a pyrrolizidine alkaloid isolated from Petasites japonicus, has been studied for its carcinogenic activity. In a study involving ACI rats, those that received this compound in their drinking water developed significant liver issues, including necrosis, hemorrhage, and proliferation of the bile ducts. Moreover, tumors, specifically hemangioendothelial sarcomas and liver cell adenomas, were observed in a significant number of these rats (Hirono, Mori, Yamada, Hirata, & Haga, 1977).

2. Toxic Properties and Cellular Effects

Further research has confirmed the toxic properties of this compound, particularly its impact on liver cells. Electron microscopy revealed distinctive changes in rat liver cells post-exposure to this compound, such as nucleolar segregation and degradation of endoplasmic reticulum. Moreover, this compound adversely affected the respiratory system of the isolated mitochondria from rat liver cells and demonstrated inhibitory effects on cell cycle progression in a human carcinoma cell line (Mori, Kawai, Ohbayashi, Bunai, Yamada, & Hirono, 1984).

Pharmacokinetic Studies and Potential Hazards

1. Metabolic Profiles in Rats and Humans

The metabolic profiling of this compound has been explored using a simplified physiologically based pharmacokinetic model. In this study, neothis compound (acetylfukinotoxin) and this compound (fukinotoxin) were analyzed for their behavior in the human body based on rat data. Results indicated rapid absorption and conversion of neothis compound to this compound in rats, with this compound being slowly cleared from plasma. This study raised concerns about the continuous presence of this compound in human plasma if Petasites japonicus is consumed regularly (Yanagi, Kamiya, Murayama, Banju, Shimizu, & Yamazaki, 2021).

2. Stereochemistry and Transformation to Other Alkaloids

The stereochemistry of this compound has been established, providing a complete structural determination. This research also achieved the transformation of this compound into another compound, senkirkine, through chemical methods. Understanding the stereochemistry of this compound is crucial for comprehending its biological activities and potential applications (Yamada, Tatematsu, Hirata, Haga, & Hirono, 1976).

Safety and Hazards

Naturally occurring food substances may constitute safety hazards. The risks associated with plant-derived pyrrolizidine alkaloids have been extensively evaluated . Petasitenine is mutagenic in bacteria and in mammalian cells in vitro. It also induced chromosomal aberrations, unscheduled DNA synthesis, and transformation in mammalian cells in vitro .

Future Directions

If the water-soluble pyrrolizidine alkaloid-producing plant P. japonicus were daily consumed as food, current simulation results suggest that dangerous amounts of deacetylated petasitenine could be continuously present in human plasma .

Mechanism of Action

Target of Action

Petasitenine, also known as Fukinotoxin, is a pyrrolizidine alkaloid found in the plant Petasites japonicus Related compounds from the same plant have been shown to interact with ppar-γ pathway signaling .

Mode of Action

It is known to cause lactate dehydrogenase leakage, indicating damage to the cell membrane, and exhibits hepatotoxicity . This suggests that this compound may interact with cellular membranes or enzymes involved in lactate dehydrogenase metabolism.

Biochemical Pathways

It is known to cause hepatotoxicity , which suggests it may affect liver metabolic pathways. Additionally, related compounds from Petasites japonicus have been shown to inhibit PPAR-γ pathway signaling , which plays a crucial role in adipogenesis, suggesting that this compound might also influence this pathway.

Pharmacokinetics

A study on neothis compound, a related compound, showed that it was rapidly absorbed and converted to this compound after oral administration in rats . This suggests that this compound may also be rapidly absorbed and metabolized in the body.

Result of Action

This compound is known to cause lactate dehydrogenase leakage, indicating damage to the cell membrane, and exhibits hepatotoxicity . This suggests that the molecular and cellular effects of this compound’s action include cell membrane damage and potential liver toxicity.

Action Environment

It is known that the plant petasites japonicus, from which this compound is derived, is widely consumed as a water-soluble pyrrolizidine alkaloid-producing plant . This suggests that the plant’s growth conditions and preparation methods could potentially influence the action and efficacy of this compound.

properties

IUPAC Name

(1R,3'R,4R,6R,7R,11Z)-7-hydroxy-3',6,7,14-tetramethylspiro[2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-4,2'-oxirane]-3,8,17-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO7/c1-11-9-19(12(2)27-19)17(23)26-14-6-8-20(4)7-5-13(15(14)21)10-25-16(22)18(11,3)24/h5,11-12,14,24H,6-10H2,1-4H3/b13-5-/t11-,12-,14-,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQLULNMKQAIQL-PFDMWMSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C(O2)C)C(=O)OC3CCN(CC=C(C3=O)COC(=O)C1(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@]2([C@H](O2)C)C(=O)O[C@@H]3CCN(C/C=C(\C3=O)/COC(=O)[C@]1(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Petasitenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030328
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

60102-37-6
Record name Petasitenine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60102-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Petasitenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060102376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PETASITENINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/737TK4X375
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Petasitenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030328
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

129 - 130 °C
Record name Petasitenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030328
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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